2-Octylfuran

説明

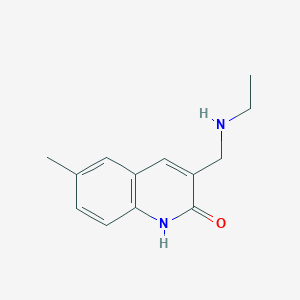

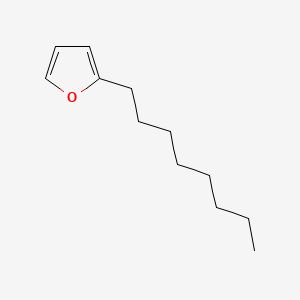

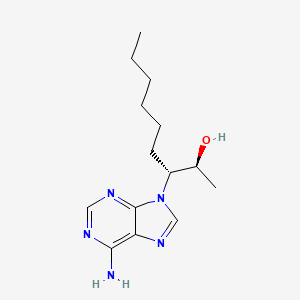

2-Octylfuran is a member of the class of furans that is furan substituted by an octyl group at position 2 . It has a molecular formula of C12H20O . The average mass is 180.287 Da and the monoisotopic mass is 180.151413 Da .

Synthesis Analysis

While specific synthesis methods for 2-Octylfuran were not found in the search results, it’s worth noting that BOC Sciences, a chemical supplier, provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock .

Molecular Structure Analysis

The IUPAC Standard InChI for 2-Octylfuran is InChI=1S/C12H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

2-Octylfuran appears as a colorless clear liquid . It has a specific gravity of 0.89200 to 0.89800 @ 25.00 °C . The refractive index is 1.31300 to 1.31900 @ 20.00 °C . The boiling point is 230.00 to 232.00 °C at 760.00 mm Hg . The vapor pressure is 0.087000 mmHg @ 25.00 °C . It is soluble in alcohol and water (1.488 mg/L @ 25 °C) .

科学的研究の応用

1. Synthesis of Tetrahydrofurane Amino Acids

2-Octylfuran derivatives can be used as chiral building blocks in the synthesis of complex organic compounds. For instance, bicyclic lactones derived from cellulose pyrolysis, which are structurally similar to 2-Octylfuran, have been employed in the preparation of new δ-sugar amino acids. These compounds have potential applications in developing peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring (Defant et al., 2011).

2. Creation of Regioregular Poly(3-Octylfuran)

2-Octylfuran has been used in the synthesis of various regioregularities of poly(3-octylfuran), a material with properties akin to HT-poly(3-octylthiophene), a crystalline polymer. These polyfurans exhibit interesting optoelectronic properties, making them potential candidates for applications in electronics and photonics (Politis et al., 2001).

3. Antifouling Applications

Butenolide (5-octylfuran-2(5H)-one), closely related to 2-Octylfuran, shows promise as an anti-marine-fouling compound. Its toxicity to non-target organisms like microalgae, crustaceans, and fish is significantly lower compared to other biocides, making it a suitable candidate for marine applications (Zhang et al., 2011).

4. Role in Chromatography

2-Octylfuran derivatives can influence selectivity in reversed-phase liquid chromatography. The study of organic modifiers like tetrahydrofuran in chromatography highlights the selective nature of various molecular interactions, important in chemical analysis and separation techniques (Tanaka et al., 1978).

5. Pheromone and Defensive Compound Synthesis

Derivatives of 2-Octylfuran, such as 4-oxo-(E)-2-octenal, have been synthesized and identified as components of pheromones and defensive compounds in Hemiptera. This highlights the chemical's role in biological systems and its potential application in ecological studies or pest control (Moreira & Millar, 2005).

6. Biomass-Derived Solvent Applications

2-Methyltetrahydrofuran, a compound related to 2-Octylfuran, demonstrates its utility as a solvent derived from biomass. Its unique properties, such as stability and low miscibility with water, make it suitable for a range of applications in organic synthesis, particularly in industries seeking environmentally friendly alternatives (Pace et al., 2012).

Safety and Hazards

将来の方向性

While specific future directions for 2-Octylfuran were not found in the search results, it’s worth noting that furan and its derivatives have received increasing attention in recent years due to their potential applications in various fields. For instance, incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties . Therefore, future research may focus on developing new synthetic methods for 2-Octylfuran and exploring its potential applications.

特性

IUPAC Name |

2-octylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADIRWIUSSENFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194613 | |

| Record name | 2-Octylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Octylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Octylfuran | |

CAS RN |

4179-38-8 | |

| Record name | 2-Octylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4179-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(2,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1220416.png)